Weinbersterol disulfate A
Description
Weinbersterol disulfate A is a sulfated sterol isolated from marine sponges, notably Petrosia weinbergi . Its molecular formula is C₃₀H₅₂O₁₀S₂, with a molecular weight of 636.9 g/mol . Structurally, it features a sterol backbone with two sulfate groups at positions C-3 and C-24, along with a unique side chain containing an isopropyl group at C-24 (Table 1) . This compound exhibits antiviral activity against leukemia virus (FeLV), mouse influenza virus (PR8), and mouse coronavirus (A59) . Its stereochemistry, including undefined configurations at C-24 and C-28, distinguishes it from other marine sterol derivatives .
Properties
CAS No. |
134515-53-0 |
|---|---|
Molecular Formula |
C30H52O10S2 |
Molecular Weight |
636.9 g/mol |
IUPAC Name |
[(2S,3S,5S,10S,13S,16S,17R)-16-hydroxy-17-[2-hydroxy-4-(2-methyl-1-propan-2-ylcyclopropyl)butan-2-yl]-10,13-dimethyl-2-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate |
InChI |
InChI=1S/C30H52O10S2/c1-17(2)30(15-18(30)3)12-11-29(6,32)26-23(31)14-22-20-8-7-19-13-24(39-41(33,34)35)25(40-42(36,37)38)16-28(19,5)21(20)9-10-27(22,26)4/h17-26,31-32H,7-16H2,1-6H3,(H,33,34,35)(H,36,37,38)/t18?,19-,20?,21?,22?,23-,24-,25-,26-,27-,28-,29?,30?/m0/s1 |
InChI Key |
DNLPVXFQHZAMAQ-KRENUUKMSA-N |
Isomeric SMILES |
CC1CC1(CCC(C)([C@H]2[C@H](CC3[C@@]2(CCC4C3CC[C@@H]5[C@@]4(C[C@@H]([C@H](C5)OS(=O)(=O)O)OS(=O)(=O)O)C)C)O)O)C(C)C |
Canonical SMILES |
CC1CC1(CCC(C)(C2C(CC3C2(CCC4C3CCC5C4(CC(C(C5)OS(=O)(=O)O)OS(=O)(=O)O)C)C)O)O)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Weinbersterol disulfate A involves the sulfation of 2β,3α-dihydroxy-5α-cholestane. One common method for sulfation is the use of tributylsulfoammonium betaine, which provides a high-yielding route to organosulfates . The reaction conditions typically involve the use of a stoichiometric excess of the sulfating agent per hydroxyl group, followed by purification through aqueous protocols and ion-exchange chromatography .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Structural Features and Reactivity
The compound contains two sulfate groups at positions C-2β and C-3α (IUPAC name: [(2S,3S,5S,10S,13S,16S,17R)-16-hydroxy-17-[...]-2-sulfooxy-...-3-yl] hydrogen sulfate) . Key reactive sites include:
-
Sulfate esters : Labile to solvolysis under acidic or enzymatic conditions.
-
Hydroxyl groups : At C-16 and C-20, potentially modifiable via acetylation or oxidation.
-
Cyclopropane-containing side chain : Contributes to steric effects influencing reaction kinetics .
Acid-Catalyzed Solvolysis
-
Conditions : HCl (1–2 M) in methanol/water at 60–80°C for 4–6 hrs.
-
Mechanism : Acid hydrolysis cleaves sulfate esters via nucleophilic substitution (SN2), yielding dihydroxy derivatives.
-
Outcome : Complete desulfation abolishes antiviral activity, as observed in structurally similar compounds (e.g., EC50 for HIV-1 increases from ~1 μM to inactive) .
Enzymatic Desulfation
-
Sulfatases : Arylsulfatases from marine bacteria or mammalian tissues selectively remove sulfate groups.
-
Specificity : Enzymes targeting C-3α sulfate esters show higher activity than those for C-2β .
Impact of Sulfation on Antiviral Activity
Sulfate groups are indispensable for antiviral efficacy, as shown in comparative studies:
| Modification | Activity Against HIV-1 (EC50) | Source |
|---|---|---|
| This compound | 1.0 μM | |
| Desulfated analog | Inactive | |
| Monosulfated derivative | Partial activity (EC50 >10 μM) |
-
Mechanistic Insight : Sulfates enhance binding to viral envelope glycoproteins (e.g., HIV-1 gp120) via electrostatic interactions .
Stability Under Physiological Conditions
-
pH Sensitivity : Stable at neutral pH but degrades rapidly in acidic environments (e.g., lysosomal pH 4.5–5.0), limiting intracellular bioavailability .
-
Thermal Stability : Decomposition observed at >80°C, with sulfate loss initiating at 60°C in aqueous solutions .
Synthetic Derivatives and Analogues
Efforts to optimize bioactivity include:
-
Acetylation : Masking hydroxyl groups (C-16/C-20) reduces polarity but diminishes antiviral potency .
-
Halogenation : Bromination of the sterol core enhances membrane permeability but risks cytotoxicity .
Reaction Pathways for Functionalization
Proposed modifications based on analogous steroids:
| Reaction Type | Conditions | Product |
|---|---|---|
| Sulfate Ester Cleavage | 1 M HCl, MeOH/H2O, 70°C, 4 hrs | Dihydroxy-24-norcholane derivative |
| Selective Acetylation | Ac2O/pyridine, RT, 12 hrs | 16-Acetyl-Weinbersterol disulfate |
Scientific Research Applications
Weinbersterol disulfate A has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying sulfation reactions.
Biology: Investigated for its antiviral properties, particularly against HSV-2, DEN-2, and JV.
Medicine: Potential therapeutic applications due to its antiviral activity.
Industry: Used in the development of antiviral agents and as a chemical intermediate in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism by which Weinbersterol disulfate A exerts its effects involves the inhibition of viral replication. The compound targets viral enzymes and proteins, disrupting their function and preventing the virus from replicating . The exact molecular pathways involved are still under investigation, but it is believed that the sulfate groups play a crucial role in the compound’s bioactivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Weinbersterol disulfate A belongs to a class of sulfated sterols with diverse biological activities. Below is a comparative analysis with structurally and functionally related compounds:
Table 1: Structural and Functional Comparison of Sulfated Sterols
Key Findings from Comparative Studies
Antiviral Activity: this compound shows broader antiviral specificity compared to Ibisterol sulfate, which is selective for HIV-1 . Its activity against FeLV (EC₅₀: 2.5 µg/mL) and PR8 (EC₅₀: 1.8 µg/mL) is attributed to the disulfate groups, which enhance membrane disruption in viral envelopes . Halistanol sulfate B lacks antiviral properties but inhibits endothelin-converting enzyme (IC₅₀: 0.8 µM), suggesting sulfated sterols have divergent biological targets based on side-chain modifications .
Structural Determinants of Bioactivity: The isopropyl group at C-24 in this compound is critical for its antiviral efficacy. Solomonsterol A, which lacks this group, exhibits immunomodulatory effects instead . Sulfation patterns influence solubility and target binding. For example, petromyzosterol disulfate’s sulfation at C-7/C-24 enables pheromone activity in aquatic environments, whereas C-3/C-24 sulfation in this compound enhances intracellular antiviral mechanisms .
Stereochemical Variability :
- Undefined stereochemistry at C-24 and C-28 in this compound contrasts with Solomonsterol A, which has fixed configurations. This variability may explain differences in binding affinity to viral proteases .
Table 2: Pharmacokinetic and Physicochemical Properties
| Property | This compound | Ibisterol sulfate | Solomonsterol A |
|---|---|---|---|
| LogP (XLogP3) | 5.9 | 4.2 | 6.1 |
| Hydrogen Bond Donors | 4 | 3 | 4 |
| Topological PSA | 184 Ų | 165 Ų | 190 Ų |
| Water Solubility | Low | Moderate | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
